Ac-Yvad-cho

Descripción general

Descripción

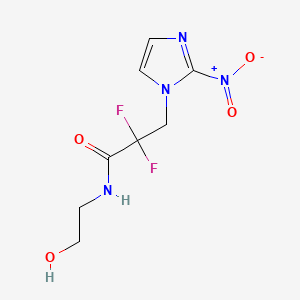

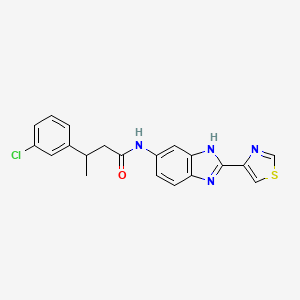

Ac-YVAD-CHO is a potent, reversible, specific tetrapeptide interleukin-1β converting enzyme (ICE) inhibitor with mouse and human K values of 3.0 and 0.76 nM . It is also a caspase-1 inhibitor . Ac-YVAD-CHO can suppress the production of mature IL-1β .

Synthesis Analysis

Ac-YVAD-CHO is a synthetic peptide . Multiple caspase inhibitors have been designed and synthesized as a potential therapeutic tool for the treatment of cell death-related pathologies . Ac-YVAD-CHO is a potent inhibitor of caspase-1 containing a pro-IL-1β cleavage site .Molecular Structure Analysis

The molecular formula of Ac-YVAD-CHO is C23H32N4O8 .Chemical Reactions Analysis

Ac-YVAD-CHO is a potent, reversible, specific tetrapeptide interleukin-1β converting enzyme (ICE) inhibitor . It is also a caspase-1 inhibitor . Ac-YVAD-CHO can suppress the production of mature IL-1β .Physical And Chemical Properties Analysis

The molecular formula of Ac-YVAD-CHO is C23H32N4O8 .Aplicaciones Científicas De Investigación

Therapeutic Tool for Inflammatory Diseases

Ac-Yvad-cho is a potent inhibitor of caspase-1, which plays a crucial role in the inflammatory response. Its application in treating inflammatory diseases is significant due to its ability to prevent the cleavage of pro-inflammatory cytokines like IL-1β . By inhibiting caspase-1, Ac-Yvad-cho can reduce the production of these cytokines, potentially alleviating symptoms of diseases like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Agent in Neurological Disorders

Studies have shown that Ac-Yvad-cho can attenuate the effects of excitotoxins like quinolinic acid, which are implicated in neurodegenerative diseases such as Huntington’s disease . By inhibiting caspase-1, Ac-Yvad-cho may prevent apoptosis in neuronal cells, offering a protective effect against neurodegeneration.

Cancer Research and Potential Treatment

Caspase-1 plays a role in apoptosis, and its dysregulation is linked to cancer. Ac-Yvad-cho’s ability to modulate apoptosis makes it a valuable compound in cancer research. It could be used to study the balance between cell death and proliferation, aiding in the development of new cancer therapies .

Modulating Metabolic Disease Pathogenesis

Metabolic diseases, such as diabetes, involve inflammatory processes where caspase-1 might be implicated. Ac-Yvad-cho could be used to explore the role of inflammation in metabolic diseases and develop treatments that target these pathways to improve metabolic health .

Inhalation Therapy for Pulmonary Diseases

The specific inhibition of caspase-1 by Ac-Yvad-cho has been investigated as an inhalation therapy. It could potentially attenuate pulmonary and systemic release of cytokines like IL-1β and IL-18 in conditions such as endotoxemia, offering a new approach to treating acute and chronic lung diseases .

Cell Viability and Apoptosis Studies

In cell-based studies, Ac-Yvad-cho has been used to protect against loss of cell viability and caspase-1 cleavage induced by various stressors. This application is crucial for understanding cell death mechanisms and developing strategies to prevent apoptosis in various pathological conditions .

Safety And Hazards

When handling Ac-YVAD-CHO, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIARALSGDVZEP-SJVNDZIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Yvad-cho | |

CAS RN |

143313-51-3 | |

| Record name | L 709049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-709049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Ac-YVAD-CHO primarily targets caspase-1 [, , ]. It acts as a competitive inhibitor, binding to the active site of caspase-1 and preventing it from cleaving its natural substrates, such as pro-interleukin-1β (pro-IL-1β) [, , ].

ANone: Inhibiting caspase-1 with Ac-YVAD-CHO leads to decreased production of mature IL-1β and IL-18, cytokines that play crucial roles in inflammation [, , ]. Consequently, Ac-YVAD-CHO can attenuate inflammatory responses in various models, including bacterial infection [, ], burn injury [], and allergic airway inflammation [].

ANone: While Ac-YVAD-CHO is considered a relatively selective inhibitor of caspase-1, research suggests it might exert inhibitory effects on other caspases, albeit with lower potency [, , ]. For instance, it displayed some inhibitory activity against caspase-4 and caspase-5 in a study on zebrafish embryos [].

ANone: The molecular formula of Ac-YVAD-CHO is C24H35N5O9, and its molecular weight is 537.57 g/mol.

ANone: Ac-YVAD-CHO has shown efficacy in various in vitro and in vivo models. It has been successfully used to inhibit caspase-1 activity and reduce IL-1β production in cell cultures, including rat striatum [], mouse peritoneal macrophages [], and human monocytic THP.1 cells [].

ANone: In vivo studies have demonstrated the protective effects of Ac-YVAD-CHO in animal models of various diseases. For instance, it attenuated lung inflammation in a rat model of burn injury [] and reduced airway inflammation in a murine model of asthma [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)